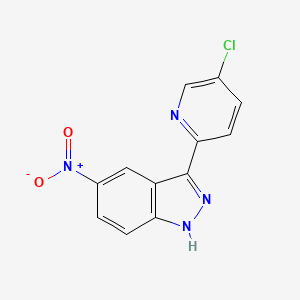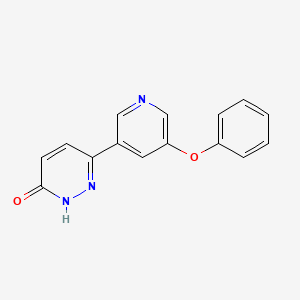![molecular formula C13H8N4OS B11851458 4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole CAS No. 917566-89-3](/img/structure/B11851458.png)
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole is a heterocyclic compound that contains a furan ring, an imidazo[4,5-c]pyridine ring, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Imidazo[4,5-c]pyridine Ring: This ring can be synthesized by the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea or thioamides.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[4,5-c]pyridine ring can be reduced to form dihydroimidazo[4,5-c]pyridines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Furanones.
Reduction: Dihydroimidazo[4,5-c]pyridines.
Substitution: Substituted thiazoles.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)pyrazole: Similar structure but with a pyrazole ring instead of a thiazole ring.
Uniqueness
4-(Furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)thiazole is unique due to the presence of the thiazole ring, which can impart different electronic and steric properties compared to similar compounds with oxazole or pyrazole rings. This can affect its reactivity, binding affinity, and overall biological activity.
Propiedades
Número CAS |
917566-89-3 |
|---|---|
Fórmula molecular |
C13H8N4OS |
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-2-(3H-imidazo[4,5-c]pyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C13H8N4OS/c1-2-11(18-5-1)10-7-19-13(17-10)12-15-8-3-4-14-6-9(8)16-12/h1-7H,(H,15,16) |
Clave InChI |
BNZGBGYAGBNTJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=CSC(=N2)C3=NC4=C(N3)C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


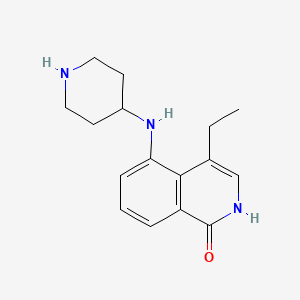
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

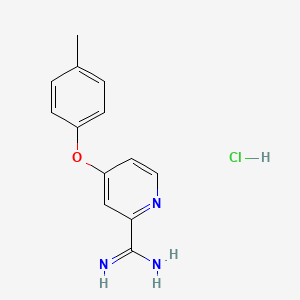
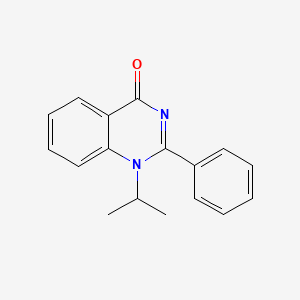
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
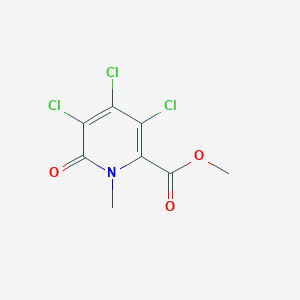
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
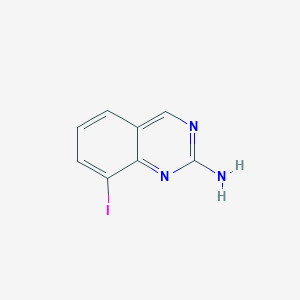
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)

